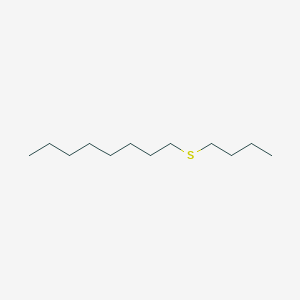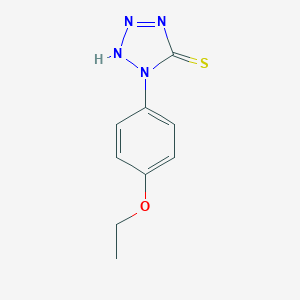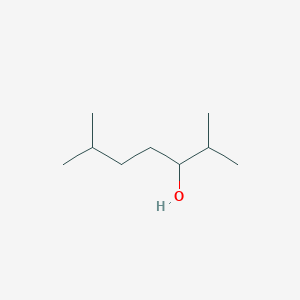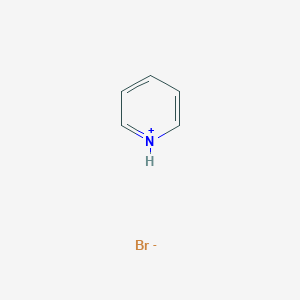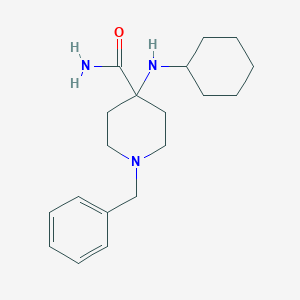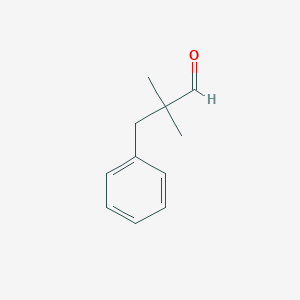
2,2-二甲基-3-苯基丙醛
描述
2,2-Dimethyl-3-phenylpropanal is a compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds contain a propanoid moiety that is attached to a phenyl group. It is a fragrance material that has been reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient .
Synthesis Analysis
The synthesis of related phenylpropanoid compounds often involves multi-step reactions. For instance, 3-Dimethylamino-3-phenylpropanol, a compound with a similar structure, was synthesized from benzaldehyde and malonic acid through a Knoevenagel reaction followed by a reduction and an Eschweiler-Clark reaction . Another related compound, 1,1-dimethoxy-2-phenylpropane, was synthesized through epoxidation, rearrangement, and acetalization steps . Although these methods do not directly describe the synthesis of 2,2-Dimethyl-3-phenylpropanal, they provide insight into the types of reactions that might be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of phenylpropanoids can be complex, as seen in the crystal structure analysis of a β-allyl type phenylpropanoid, which revealed a stable trans-form conformation and intramolecular hydrogen bonding . While this does not directly pertain to 2,2-Dimethyl-3-phenylpropanal, it suggests that similar compounds can exhibit intricate geometries and intermolecular interactions.
Chemical Reactions Analysis
Aldimines derived from 2,2-dimethyl-3-oxo-3-phenylpropanal, a closely related compound, have been shown to be photochemically reactive, undergoing fission into various products . This indicates that 2,2-Dimethyl-3-phenylpropanal may also participate in photochemical reactions or other transformations under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-3-phenylpropanal have been summarized, including data on its acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, and photoallergy . These properties are crucial for understanding the safety and application of the compound in various industries, such as the fragrance industry.
科学研究应用
香精应用
2,2-二甲基-3-苯基丙醛在香精行业中被使用。一项研究详细介绍了它作为香精成分的用途,重点关注其毒理学和皮肤学方面。这种物质属于芳基烷基醇(AAA)类,由于其结构多样性和芳香性质,常用于香精中(Scognamiglio et al., 2012)。
对映选择性合成
已进行了关于2,2-二甲基-3-苯基丙醛衍生物的对映选择性合成研究。这包括对其立体化学性质以及与风味特性的关系的研究(Bartschat & Mosandl, 1996)。
光化学反应性
探讨了由2,2-二甲基-3-苯基丙醛衍生的醛亚胺的光化学反应性。该研究侧重于理解光化学反应及其在各种化学过程中的潜在应用(Armesto et al., 1986)。
有机合成
2,2-二甲基-3-苯基丙醛已被用于有机合成研究,包括与二硼烷的反应研究以及各种有机化合物的形成。这项研究为了解该化合物的反应性和创造新型有机分子的潜力提供了见解(Marshall & Prager, 1977)。
化学相互作用和机制
已调查了该化合物与二甲基亚砜(DMSO)及其他化学物质的相互作用,以了解其化学行为及在各种化学反应中的潜在应用(Li et al., 2007)。
作用机制
Target of Action
It is known that this compound is used in the flavor and fragrance industry , suggesting that it may interact with olfactory receptors.
Result of Action
The primary result of the action of 2,2-Dimethyl-3-phenylpropanal is the perception of a specific smell, due to its interaction with olfactory receptors . On a molecular level, this involves the activation of signal transduction pathways in olfactory sensory neurons.
Action Environment
The action, efficacy, and stability of 2,2-Dimethyl-3-phenylpropanal can be influenced by various environmental factors . These may include temperature, pH, and the presence of other compounds, which can affect the compound’s volatility, stability, and interaction with its target receptors.
属性
IUPAC Name |
2,2-dimethyl-3-phenylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUNECWPKRYPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061408 | |
| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2-Dimethyl-3-phenylpropanal | |
CAS RN |
1009-62-7 | |
| Record name | α,α-Dimethylbenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanal, alpha,alpha-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-phenylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

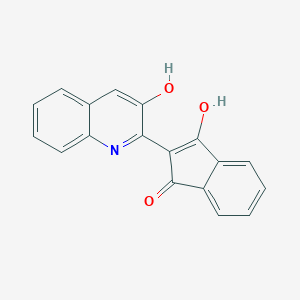

![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

